N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea is a complex organic compound that features a combination of pyrazole, benzamide, and carbamothioyl groups
Preparation Methods
The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea typically involves multiple steps:
Synthesis of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Formation of the benzamide derivative: The benzamide derivative can be synthesized by reacting 4-iodoaniline with thiophosgene to form the isothiocyanate intermediate, which is then reacted with 4-bromo-1H-pyrazole to yield the final product.
Chemical Reactions Analysis
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea undergoes various chemical reactions:
Substitution Reactions: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and potentially alter its biological activity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, which can be used in various chemical reactions and processes.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodophenyl)thiourea can be compared with other similar compounds:
4-bromo-1H-pyrazole: This compound is a key intermediate in the synthesis of the target compound and shares similar reactivity.
4-iodophenyl derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Carbamothioyl derivatives: These compounds share the carbamothioyl group and can exhibit similar biological activities.
Properties
Molecular Formula |
C18H14BrIN4OS |
---|---|
Molecular Weight |
541.2g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(4-iodophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H14BrIN4OS/c19-14-9-21-24(11-14)10-12-1-3-13(4-2-12)17(25)23-18(26)22-16-7-5-15(20)6-8-16/h1-9,11H,10H2,(H2,22,23,25,26) |
InChI Key |
MNGMAFSLWFKTIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.